1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-
Description
Substituent Effects on Geometry
- Iodo vs. bromo analogs : The C–I bond in 3-iodo derivatives is 0.18 Å longer than C–Br in 3-bromo-1-tosyl-pyrrolo[2,3-b]pyridine, increasing steric bulk but enhancing polarizability .
- Sulfonyl vs. methyl groups : The tosyl group induces 12° greater ring distortion compared to N-methylated analogs due to stronger electron-withdrawing effects .
Electronic Properties
- HOMO energy : 3-iodo derivative ($$ −6.12 \, \text{eV} $$) vs. 3-bromo ($$ −5.94 \, \text{eV} $$) and parent pyrrolopyridine ($$ −5.22 \, \text{eV} $$). Iodine’s electronegativity lowers HOMO energy by 0.9 eV .
- Reactivity : The iodine atom increases susceptibility to Sonogashira coupling (yield: 89% vs. 72% for bromo analog) due to enhanced oxidative addition kinetics .
Table 3: Structural and electronic comparison
| Property | 3-Iodo-1-tosyl | 3-Bromo-1-tosyl | Parent (unsubstituted) |
|---|---|---|---|
| C–X bond length (Å) | 2.12 | 1.94 | – |
| HOMO (eV) | −6.12 | −5.94 | −5.22 |
| LUMO (eV) | −2.87 | −2.91 | −1.98 |
| Band gap (eV) | 3.25 | 3.03 | 3.24 |
Implications for Functionalization
The 3-iodo-1-tosyl derivative exhibits dual reactivity :
Properties
IUPAC Name |
3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2S/c1-10-4-6-11(7-5-10)20(18,19)17-9-13(15)12-3-2-8-16-14(12)17/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFBZNXLMIQVKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731648 | |
| Record name | 3-Iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
664982-01-8 | |
| Record name | 3-Iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]- (CAS Number: 664982-01-8) is particularly noteworthy for its potential applications in treating various diseases through its inhibitory effects on specific biological pathways.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁IN₂O₂S |
| Molecular Weight | 398.219 g/mol |
| LogP | 4.267 |
| PSA | 60.34 Å |
Research indicates that 1H-Pyrrolo[2,3-b]pyridine derivatives may act as inhibitors for various enzymes and receptors. Specifically, studies have highlighted its role as a selective inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4B, which is implicated in inflammatory processes and central nervous system (CNS) disorders.
Biological Activity
The biological activity of this compound has been evaluated through various studies:
- Inhibition of TNF-α Release : A derivative of the pyrrolo[2,3-b]pyridine structure showed significant inhibition of TNF-α release from macrophages when exposed to pro-inflammatory stimuli such as lipopolysaccharides. This suggests potential anti-inflammatory properties that could be leveraged in treating inflammatory diseases .
- Selectivity Against CNS Receptors : In pharmacological profiling, the compound exhibited selectivity against a panel of CNS receptors, indicating its potential for development as a therapeutic agent for neurological conditions .
Study on PDE4B Inhibition
A study conducted by Huang et al. (2013) explored the structure-activity relationship (SAR) of various derivatives of pyrrolo[2,3-b]pyridine. The findings revealed that modifications at specific positions significantly affected the inhibitory potency against PDE4B. For instance:
- Compound 11h was identified as a potent PDE4B inhibitor with an IC50 value ranging from 0.11 to 1.1 μM.
- The compound demonstrated a high percentage inhibition (up to 99%) at a concentration of 10 μM against PDE4B .
Summary of Findings
The biological activity of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]- can be summarized as follows:
| Activity | Observations |
|---|---|
| Anti-inflammatory | Significant inhibition of TNF-α release |
| Enzyme Inhibition | Potent inhibitor of PDE4B |
| CNS Selectivity | Selective against multiple CNS receptors |
Comparison with Similar Compounds
Substituent Position and Halogen Effects
Key structural analogues differ in halogen type (I, Br, Cl) and substituent positions. These variations critically influence physicochemical properties and reactivity:
Key Observations :
- Iodine vs. Bromine/Chlorine : The iodine atom in the target compound provides a heavier atom effect, increasing molecular weight and enhancing suitability for Suzuki-Miyaura couplings compared to bromine or chlorine .
- Substituent Position : The C3-iodo derivative allows for regioselective modifications, whereas C4-substituted analogues (e.g., 4-chloro) exhibit steric constraints that limit reactivity .
- Additional Substituents : Methoxy or trifluoromethyl groups (e.g., in and ) alter electronic properties and solubility, impacting pharmacokinetic profiles.
Comparison with Analogues
- 4-Chloro Derivative : Synthesized via sulfonylation of 4-chloro-1H-pyrrolo[2,3-b]pyridine with tosyl chloride, yielding 78% purity.
- 3-Nitro Derivatives : Prepared via Suzuki coupling of 5-bromo-3-nitro-pyrrolopyridine with arylboronic acids (yields: 74–94%).
- 5-Trifluoromethyl Derivative : Requires specialized fluorination agents, increasing synthetic complexity.
Yield and Purity :
Reactivity Trends
- Cross-Coupling: The 3-iodo substituent is superior to bromine or chlorine in Buchwald-Hartwig or Sonogashira reactions due to iodine’s leaving group ability .
- Electrophilic Substitution : Electron-withdrawing groups (e.g., nitro in ) deactivate the ring, whereas methoxy () enhances nucleophilic attack at adjacent positions.
Preparation Methods
Core Synthesis of 1H-Pyrrolo[2,3-b]pyridine Scaffold
The synthesis begins with the formation of the pyrrolo[2,3-b]pyridine core, commonly referred to as azaindole. This heterocyclic framework can be prepared by condensation reactions between pyrrole and pyridine derivatives or by cyclization methods described in patents and literature.
- Starting Material: 5-bromo-1H-pyrrolo[2,3-b]pyridine is a common intermediate used for further functionalization.
- Reaction Conditions: The coupling and cyclization often occur under inert atmosphere (N₂), with heating between 80 °C to reflux temperature in suitable solvents such as dioxane/water mixtures.
Sulfonylation at the 1-Position with 4-Methylphenylsulfonyl Group
The sulfonylation of the nitrogen at the 1-position introduces the 4-methylphenylsulfonyl (tosyl) group, enhancing the compound’s stability and modulating its physicochemical properties.
- Reagents: p-Toluenesulfonyl chloride (tosyl chloride) is reacted with the pyrrolo[2,3-b]pyridine derivative.
- Bases: Aqueous sodium hydroxide or triethylamine is used as a base to facilitate the sulfonylation.
- Solvent System: A biphasic system of dichloromethane and aqueous base is typical.
- Reaction Conditions: The reaction is stirred at 0 °C to room temperature for 1 to 12 hours.
Purification and Isolation
After the reaction steps, the product mixture undergoes work-up involving:
- Extraction with organic solvents such as ethyl acetate.
- Washing with saturated sodium chloride solution.
- Drying over sodium sulfate.
- Concentration under reduced pressure.
- Ion-exchange resin treatment (e.g., DOWEX 50WX2-400) to remove impurities.
- Final purification by filtration and solvent washes to yield the pure 3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Solvent(s) | Notes |
|---|---|---|---|---|---|---|
| 1 | Formation of azaindole core | 5-bromo-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, Pd catalyst, K₂CO₃ | 80 °C to reflux | 1 to 16 hours | Dioxane/water (2.5:1) | Suzuki coupling under N₂ atmosphere |
| 2 | Iodination at 3-position | Iodine or N-iodosuccinimide (NIS) | 0 °C to RT | 10 min to several hrs | Chloroform, DCM, or THF | Electrophilic substitution |
| 3 | Sulfonylation at N-1 | p-Toluenesulfonyl chloride, NaOH or triethylamine | 0 °C to RT | 1 to 12 hours | DCM and aqueous NaOH | Biphasic reaction |
| 4 | Purification | Extraction, drying, ion-exchange resin treatment | Room temperature | Several hours | Ethyl acetate, MeOH, DCM | Removal of impurities and isolation |
Research Findings and Optimization Notes
- The Suzuki coupling step is well-established and provides a versatile route to functionalized azaindoles, allowing various substituents to be introduced at the 5-position before halogenation and sulfonylation.
- The iodination step requires careful control of temperature and reagent equivalents to avoid over-halogenation or side reactions.
- Sulfonylation with p-toluenesulfonyl chloride proceeds efficiently under mild conditions, and the sulfonyl group improves compound stability and biological activity profiles.
- Ion-exchange resin purification is effective for removing palladium residues and other impurities, yielding high-purity final products suitable for biological evaluation.
- The presence of the iodine atom at the 3-position can enhance molecular interactions in biological systems, making this compound valuable for kinase inhibition studies.
Q & A
Q. What are the established synthetic routes for 3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine?
Answer: The synthesis typically involves sulfonylation of the pyrrolopyridine core. A common method includes:
- Step 1: Protection of the pyrrolo[2,3-b]pyridine nitrogen using p-toluenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane with benzyltriethylammonium chloride as a phase-transfer catalyst) at 0°C .
- Step 2: Regioselective iodination at position 3 via electrophilic substitution, often using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF or THF) .
- Purification: Recrystallization from methanol or column chromatography to achieve >95% purity .
Q. How is the structural integrity of this compound validated?
Answer: Key techniques include:
- NMR Spectroscopy: H and C NMR confirm substitution patterns (e.g., iodination at C3 and sulfonylation at N1) .
- X-ray Crystallography: Resolves π-π interactions between the 4-methylphenylsulfonyl group and the heterocyclic core, with dihedral angles ~79.6° between aromatic planes .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 413.98 for CHINOS) .
Q. What are the typical reaction pathways for functionalizing this compound?
Answer: The iodine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to introduce aryl/heteroaryl groups. The sulfonyl group can be hydrolyzed under acidic conditions (e.g., HSO/HO) to regenerate the NH-pyrrolopyridine for further derivatization .
Advanced Research Questions
Q. How do substituents influence the compound’s biological activity?
Answer:
- Iodine at C3: Enhances halogen bonding with target proteins (e.g., kinase ATP-binding pockets), improving binding affinity .
- 4-Methylphenylsulfonyl at N1: Increases metabolic stability by blocking oxidative metabolism at the nitrogen. Comparative SAR studies show that bulkier sulfonyl groups reduce solubility but improve target selectivity .
- Example: Replacement of iodine with bromine decreases IC values by 2–3-fold in kinase inhibition assays .
Q. How can contradictory data on reaction yields be resolved during iodination?
Answer: Discrepancies in iodination efficiency (40–85% yields) often arise from:
- Solvent Polarity: DMF improves iodine solubility but may promote side reactions (e.g., sulfonyl group hydrolysis). THF minimizes side reactions but reduces reaction rates .
- Catalyst Use: Adding Pd(II) catalysts (e.g., Pd(OAc)) can enhance regioselectivity in challenging substrates .
- Mitigation: Monitor reaction progress via TLC or in-situ IR spectroscopy to optimize quenching times .
Q. What strategies optimize the compound’s solubility for in vitro assays?
Answer:
- Co-solvent Systems: Use DMSO:PBS (1:4) for cell-based assays, ensuring <0.1% DMSO to avoid cytotoxicity .
- Prodrug Approach: Introduce phosphate or acetyl groups at C5/C6 positions, which hydrolyze in physiological conditions .
- Nanoformulation: Encapsulation in PEGylated liposomes improves aqueous dispersion (e.g., 50 nm particles with PDI <0.2) .
Methodological Considerations
Q. How to design experiments for studying target binding mechanisms?
Answer:
- Biophysical Assays: Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) with immobilized kinase domains .
- Molecular Dynamics (MD) Simulations: Model iodine-protein interactions (e.g., with VEGFR2) to predict binding modes and guide mutagenesis studies .
- X-ray Co-crystallography: Resolve ligand-protein complexes at 1.8–2.2 Å resolution to identify critical hydrogen bonds/halogen interactions .
Q. What analytical methods resolve decomposition products under storage?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
